(Triphenylmethyl)methyldichlorosilane
CAS No.: 256343-28-9
Cat. No.: VC3269291
Molecular Formula: C20H18Cl2Si
Molecular Weight: 357.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 256343-28-9 |
|---|---|
| Molecular Formula | C20H18Cl2Si |
| Molecular Weight | 357.3 g/mol |
| IUPAC Name | dichloro-methyl-tritylsilane |
| Standard InChI | InChI=1S/C20H18Cl2Si/c1-23(21,22)20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19/h2-16H,1H3 |
| Standard InChI Key | QUHJOUAJXNMZIF-UHFFFAOYSA-N |
| SMILES | C[Si](C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(Cl)Cl |
| Canonical SMILES | C[Si](C(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)(Cl)Cl |
Introduction
(Triphenylmethyl)methyldichlorosilane, with the chemical formula C20H18Cl2Si, is an organosilicon compound that combines the triphenylmethyl group with a methyldichlorosilane moiety. This compound is of interest in various chemical applications due to its unique structural features and reactivity.
Synthesis and Applications
The synthesis of (Triphenylmethyl)methyldichlorosilane typically involves organometallic reactions, where the triphenylmethyl group is attached to a methyldichlorosilane backbone. This process often requires careful control of reaction conditions to ensure the desired product is formed efficiently.
In terms of applications, organosilicon compounds like (Triphenylmethyl)methyldichlorosilane are explored in various fields, including materials science and organic synthesis. They can serve as intermediates in the production of more complex molecules or as components in polymer synthesis.
Safety and Handling
Handling (Triphenylmethyl)methyldichlorosilane requires caution due to its potential reactivity. Although specific safety data for this compound is not widely available, similar organosilicon compounds can react vigorously with water, releasing hydrogen chloride gas, which is toxic and corrosive . Therefore, it is crucial to handle such compounds in well-ventilated areas and avoid contact with moisture.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume